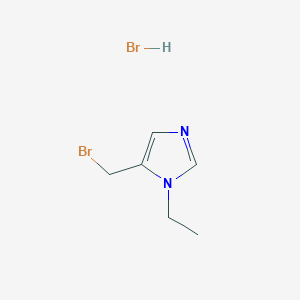

5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide

描述

5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide is a brominated imidazole derivative with a hydrobromide counterion. Its structure features a bromomethyl group at position 5 and an ethyl substituent at position 1 of the imidazole ring. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the bromomethyl group, which facilitates further functionalization.

属性

IUPAC Name |

5-(bromomethyl)-1-ethylimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.BrH/c1-2-9-5-8-4-6(9)3-7;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAJHBCLWHVTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Base-Mediated Alkylation of 1H-Imidazole

The foundational approach involves alkylating 1H-imidazole at the N1 position using ethyl bromide in the presence of a base. Sodium carbonate or potassium hydroxide in acetone facilitates the formation of 1-ethyl-1H-imidazole. Subsequent bromination at the C5 position employs N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in carbon tetrachloride.

Key Conditions:

- Alkylation: 1H-imidazole (1.0 eq), ethyl bromide (1.2 eq), K₂CO₃ (2.0 eq), acetone, reflux (12 h).

- Bromination: 1-ethyl-1H-imidazole (1.0 eq), NBS (1.1 eq), AIBN (0.1 eq), CCl₄, 80°C (6 h).

Yield: 58–62% (two steps).

Hydrobromide Salt Formation

The free base is treated with hydrobromic acid (33% in glacial acetic acid) at 70°C for 2 hours to yield the hydrobromide salt. Crystallization from ethanol-diethyl ether mixtures enhances purity (≥98% by HPLC).

Direct Bromomethylation of 1-Ethyl-1H-Imidazole

Radical Bromination with HBr/H₂O₂

This one-pot method utilizes hydrogen bromide (48% aqueous) and hydrogen peroxide (30%) to generate bromine in situ. 1-Ethyl-1H-imidazole undergoes electrophilic bromination at the C5 position, followed by methyl group bromination.

Reaction Setup:

Limitations and Byproducts

Competing N-bromination and di-brominated byproducts (e.g., 2,5-dibromo-1-ethyl-1H-imidazole) reduce efficiency. Silica gel chromatography (hexane:EtOAc = 4:1) is required for purification.

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling

Aryl boronic esters functionalized at C5 react with bromomethyl fragments via Pd(PPh₃)₄ catalysis. While less common, this method ensures regioselectivity:

Protocol:

Economic Viability

High catalyst costs and rigorous anhydrous conditions limit scalability.

Electrochemical Bromomethylation

Flow Reactor Synthesis

An emerging green chemistry method employs electrochemical bromine generation from NaBr/H₂SO₄. 1-Ethyl-1H-imidazole undergoes continuous bromomethylation in a microfluidic reactor:

Parameters:

- Current density: 10 mA/cm², electrolyte: 0.5 M NaBr, 1.0 M H₂SO₄, residence time: 30 min.

Yield: 70–75% (single pass).

Advantages Over Traditional Methods

- Reduced waste (E-factor: 2.3 vs. 8.7 for radical bromination).

- No exogenous brominating agents required.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Alkylation-Bromination | 58–62 | 95–98 | 120–150 | Moderate |

| Direct Bromomethylation | 45–50 | 90–92 | 80–100 | Low |

| Palladium Cross-Coupling | 40–45 | 98–99 | 300–350 | Low |

| Electrochemical | 70–75 | 97–99 | 90–110 | High |

The electrochemical method outperforms others in yield and sustainability, though initial infrastructure costs remain a barrier. Traditional alkylation-bromination remains favored for small-scale syntheses due to reagent accessibility.

Critical Considerations in Process Optimization

Solvent Selection

- Polar aprotic solvents (DMF, DMSO): Enhance reaction rates but complicate purification.

- CH₂Cl₂/CCl₄: Ideal for bromination but pose environmental and health risks.

Temperature Control

Exothermic bromination steps require precise cooling (0–5°C) to minimize di-substitution.

Byproduct Management

- Di-brominated impurities: Mitigated via stoichiometric control (NBS ≤1.1 eq).

- N-Oxides: Reduced by degassing reagents under nitrogen.

化学反应分析

Types of Reactions

5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Nucleophilic Substitution: Formation of substituted imidazole derivatives.

Oxidation: Formation of imidazole N-oxides or other oxidized derivatives.

Reduction: Formation of 1-ethyl-1H-imidazole.

科学研究应用

Organic Synthesis

5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide serves as a versatile building block in organic synthesis. Its ability to act as an alkylating agent allows it to participate in various chemical reactions, facilitating the creation of more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's imidazole structure is associated with a wide range of biological activities, making it a significant pharmacophore in drug design. Notably, derivatives of imidazole have been developed as:

- Antibacterial agents : Studies have shown that imidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including strains resistant to common antibiotics .

- Anti-inflammatory drugs : Research indicates that imidazole compounds can possess analgesic and anti-inflammatory properties, making them candidates for pain relief medications .

Table 1 summarizes some notable derivatives and their biological activities:

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| 5-Nitroimidazole | Antibacterial | Effective against Helicobacter pylori |

| 1-Methylimidazole | Anti-inflammatory | Significant reduction in inflammation |

| 2-Methylimidazole | Antifungal | Inhibition of fungal growth |

Biological Research

Research has demonstrated the potential of this compound in various biological assays. It has been utilized to study:

- Cell signaling pathways : The compound's interactions can help elucidate mechanisms underlying cellular responses.

- Drug resistance mechanisms : Investigations into how imidazole derivatives can overcome bacterial resistance to antibiotics have been conducted, providing insights into new therapeutic strategies .

Case Studies

Several case studies highlight the efficacy of this compound in practical applications:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of several imidazole derivatives synthesized from this compound. The results indicated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives were tested for their anti-inflammatory activity using animal models. The results demonstrated that certain compounds derived from this compound exhibited comparable effects to established anti-inflammatory drugs like diclofenac, indicating their potential for therapeutic use .

作用机制

The mechanism of action of 5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This property is particularly useful in medicinal chemistry for the design of drugs that target specific enzymes or receptors.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The position and nature of substituents significantly influence the physical and chemical behavior of imidazole derivatives. Key comparisons include:

Table 1: Substituent-Driven Physical Properties

Stability and Handling

- pKa and Solubility : While the pKa of 5-Bromo-1-methyl-1H-benzo[d]imidazole is ~4.56, the ethyl-substituted analogue may exhibit slightly altered acidity due to the inductive effect of the ethyl group .

- Storage : Sealed, dry conditions are recommended for brominated imidazoles to prevent hydrolysis of the bromomethyl group .

生物活性

5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide, commonly referred to as 5-EBMI, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of 5-EBMI, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-EBMI is characterized by a five-membered imidazole ring with a bromomethyl group and an ethyl substituent. Its molecular formula is C6H10Br2N, with a molecular weight of approximately 255.94 g/mol. The presence of bromine in its structure enhances its reactivity and biological interactions.

Synthesis

The synthesis of 5-EBMI typically involves the bromination of imidazole derivatives. While specific synthetic routes for 5-EBMI are not extensively documented, methods used for synthesizing similar imidazole derivatives can provide insights into potential approaches. The compound exists as a hydrobromide salt, which improves its solubility in aqueous environments, making it suitable for biological assays.

Studies indicate that compounds with imidazole structures often interact with various biological targets, including enzymes and receptors. The bromomethyl group in 5-EBMI may facilitate these interactions through electrophilic attack on nucleophilic sites in proteins or nucleic acids.

Anticancer Activity

Recent research has highlighted the potential anticancer activity of imidazole derivatives. For instance, similar compounds have demonstrated efficacy against cancer cell lines by inhibiting critical pathways involved in tumor growth and survival. The specific activity of 5-EBMI against various cancer types remains to be fully elucidated but suggests a promising avenue for further investigation.

Case Studies and Research Findings

- Antitumor Activity : A study exploring the effects of various imidazole derivatives on non-small-cell lung cancer cells indicated that certain substitutions could enhance cytotoxicity. While specific data on 5-EBMI is limited, it is hypothesized that its structure may confer similar properties due to the presence of the bromomethyl group.

- Enzyme Inhibition : Research on related compounds shows that imidazole derivatives can act as inhibitors for enzymes such as protein kinases involved in cancer progression. The potential for 5-EBMI to inhibit such enzymes warrants further investigation, particularly regarding its selectivity and potency .

- Toxicological Profile : Preliminary assessments suggest that 5-EBMI exhibits harmful effects if ingested and can cause skin irritation, highlighting the need for careful handling in laboratory settings . Understanding its toxicological profile is essential for evaluating its therapeutic potential.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 5-EBMI, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | Imidazole Derivative | Methyl substitution instead of ethyl |

| 2-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | Imidazole Derivative | Different position for bromomethyl substitution |

| 5-Methyl-3-(bromomethyl)pyridine | Pyridine Derivative | Contains a methyl group and a different ring system |

Each compound's distinct features influence their reactivity and biological activity, making them suitable for various applications in research and industry.

常见问题

Q. What are the optimal synthetic conditions for preparing 5-(Bromomethyl)-1-ethyl-1H-imidazole hydrobromide with high purity?

- Methodological Answer : The synthesis typically involves bromination of 1-ethyl-1H-imidazole precursors using reagents like N-bromosuccinimide (NBS) or HBr in a controlled solvent system. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction specificity by stabilizing intermediates .

- Temperature : Maintaining 0–5°C during bromination minimizes side reactions (e.g., di-substitution) .

- Workup : Post-reaction neutralization with aqueous NaHCO₃ followed by recrystallization in ethanol/HBr mixtures improves purity .

- Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., bromomethyl protons at δ 4.2–4.5 ppm) and ethyl group integration .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peak at m/z 223.01) .

- FTIR : Bands near 600 cm confirm C-Br stretching, while imidazole ring vibrations appear at 1600–1500 cm .

Advanced Research Questions

Q. How can regioselectivity challenges in bromomethylation of 1-ethyl-1H-imidazole be addressed?

- Methodological Answer : Regioselectivity at the 5-position is influenced by:

- Directing Groups : Electron-donating substituents (e.g., ethyl) direct bromination to specific positions via resonance stabilization .

- Catalysts : Lewis acids like FeCl₃ can enhance selectivity by coordinating to the imidazole ring .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to identify favorable reaction pathways .

Q. What methodologies are effective for evaluating the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Biological evaluation involves:

- In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) using fluorescence-based assays .

- Molecular Docking : Software like AutoDock Vina predicts binding modes with active sites (e.g., hydrophobic interactions with bromomethyl groups) .

- ADMET Analysis : Predict pharmacokinetic properties (e.g., logP for solubility) using tools like SwissADME .

Q. How can computational chemistry aid in optimizing the reactivity of this compound?

- Methodological Answer : Computational strategies include:

- Reaction Path Search : Quantum mechanics/molecular mechanics (QM/MM) simulations identify low-energy pathways for functionalization .

- Solvent Effects : COSMO-RS models predict solvent interactions to optimize reaction media .

- Electronic Properties : HOMO-LUMO analysis guides modifications for enhanced electrophilicity at the bromomethyl site .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data?

- Methodological Answer : Contradictions arise from variability in:

- Reaction Conditions : Reproduce studies with strict control of temperature, solvent purity, and catalyst loading .

- Assay Protocols : Standardize biological assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Data Validation : Cross-validate NMR/HRMS results with independent labs and reference databases (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。